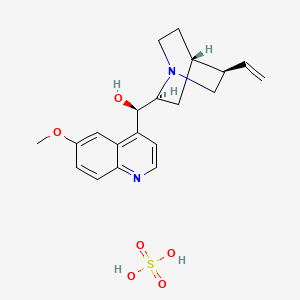
Quinine bisulfate
Overview
Description
Quinine bisulfate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound is used in various pharmaceutical formulations due to its solubility and stability properties .
Mechanism of Action
Target of Action
Quinine bisulfate, also known as quinine sulfate, is primarily used to treat malaria, a disease caused by infection with a malaria parasite . The primary targets of this compound are the parasites passed into the human body from the bites of infected mosquitoes .
Mode of Action
This compound works by interfering with the growth of the malaria parasite . It forms a hydrogen-bonded complex with double-stranded DNA, which inhibits protein synthesis by preventing strand separation, and therefore, DNA replication and transcription to RNA . This disruption in the parasite’s replication and transcription processes is what makes this compound effective in treating malaria .
Biochemical Pathways
It is known that this compound depresses oxygen uptake and carbohydrate metabolism . It also intercalates into DNA, disrupting the parasite’s replication and transcription .
Pharmacokinetics
This compound is rapidly absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein-bound, mainly to alpha-1 acid glycoprotein . This compound is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . About 20% of this compound is excreted by the kidneys .
Result of Action
The result of this compound’s action is the death of the malaria parasite, thereby treating the infection . It should be noted that this compound can have severe adverse effects involving multiple organ systems .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the prevalence of malaria-carrying mosquitoes in tropical and subtropical countries can affect the incidence of malaria and thus the need for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine bisulfate is synthesized by reacting quinine with sulfuric acid. The reaction typically involves dissolving quinine in an appropriate solvent, such as ethanol or water, and then adding sulfuric acid to form the bisulfate salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of quinine from cinchona bark, followed by its conversion to the bisulfate salt. The process includes steps such as extraction, purification, and crystallization to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Quinine bisulfate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine bisulfate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a fluorescent marker.
Medicine: Primarily used as an antimalarial agent and for treating nocturnal leg cramps.
Industry: Utilized in the production of tonic water and other beverages
Comparison with Similar Compounds
Quinidine: Another alkaloid from cinchona bark, used as an antiarrhythmic agent.
Chloroquine: A synthetic antimalarial drug with a similar mechanism of action.
Artemisinin: A more potent antimalarial derived from the sweet wormwood plant.
Uniqueness of Quinine Bisulfate: this compound is unique due to its historical significance, slow development of resistance, and dual use in medicine and the beverage industry. Unlike chloroquine, which has seen widespread resistance, quinine remains effective in many regions .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGALEIBILOG-VMJVVOMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859000 | |
| Record name | Quinine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-63-7, 207671-44-1 | |
| Record name | Quinine sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinin-szulfát | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does quinine sulfate exert its antimalarial effect?
A1: While the exact mechanism remains unclear, research suggests quinine sulfate may interfere with the parasite's ability to digest hemoglobin within infected red blood cells [, ]. This disruption potentially leads to the accumulation of toxic heme byproducts, ultimately killing the parasite [, ].
Q2: Does quinine sulfate affect human cells in a similar manner?
A2: Quinine sulfate's interaction with human cells differs from its antimalarial mechanism. Research indicates it can inhibit the invasion of certain bacteria, such as Salmonella typhimurium and Shigella flexneri, into human colon adenocarcinoma cells (Caco-2) []. This effect appears to be dose-dependent and suggests potential applications beyond malaria treatment [].
Q3: What is the molecular formula and weight of quinine sulfate?
A3: Quinine sulfate exists as a dihydrate salt with the molecular formula (C20H24N2O2)2·H2SO4·2H2O and a molecular weight of 782.95 g/mol.
Q4: Does quinine sulfate exhibit unique spectroscopic properties?
A4: Yes, quinine sulfate displays strong fluorescence, making it a useful tool in fluorescence spectroscopy []. Its fluorescence quantum yield remains consistent across a broad excitation range (240-400 nm), making it a reliable fluorescence quantum yield standard [].
Q5: Can quinine sulfate be incorporated into composite materials?
A5: Yes, research has explored incorporating quinine sulfate into polylactic acid/chitosan composite materials for controlled drug release applications [, ]. These composites demonstrate varying release rates depending on the quinine sulfate content and environmental pH [].
Q6: Does quinine sulfate exhibit catalytic properties?
A6: While not traditionally considered a catalyst, research suggests quinine sulfate can enhance the resonance Rayleigh scattering (RRS) of isopoly-tungstic acid in an acidic medium []. This interaction forms an ion-association complex, significantly amplifying the RRS signal and enabling the detection of quinine sulfate at low concentrations [].
Q7: Have computational methods been used to study quinine sulfate?
A7: While specific computational studies from the provided research articles are not detailed, computational chemistry could offer valuable insights into the interactions of quinine sulfate with its targets, potentially aiding in drug design and optimization.
Q8: What formulation strategies can improve quinine sulfate's bioavailability?
A8: Research has explored incorporating quinine sulfate into timed-release tablets using swellable gums, carbomers, and cellulose acetate hydrogen phthalate []. These formulations aim to control the drug release rate, potentially enhancing its therapeutic efficacy [].
Q9: Are there specific SHE regulations pertaining to quinine sulfate?
A9: As a pharmaceutical compound, quinine sulfate is subject to stringent regulations regarding its manufacturing, handling, and disposal to ensure worker safety and environmental protection.
Q10: How is quinine sulfate absorbed, distributed, metabolized, and excreted?
A10: Quinine sulfate is readily absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours []. It is widely distributed throughout the body, metabolized primarily in the liver, and excreted mainly in the urine [].
Q11: Are there known mechanisms of resistance to quinine sulfate?
A11: Resistance to quinine sulfate has been reported and is a growing concern []. While the exact mechanisms are complex and not fully elucidated, mutations in the parasite's transporter proteins are believed to play a role [].
Q12: What are the potential adverse effects of quinine sulfate?
A12: Quinine sulfate can cause a range of adverse effects, collectively known as cinchonism []. These effects can include tinnitus, headache, nausea, vomiting, and in severe cases, cardiac arrhythmias and hypoglycemia [].
Q13: Are there strategies for targeted delivery of quinine sulfate?
A13: While the provided research does not delve into specific targeting strategies, incorporating quinine sulfate into nanoparticles or liposomes could enhance its delivery to specific tissues and potentially reduce off-target effects.
Q14: Are there any biomarkers for monitoring quinine sulfate treatment response?
A14: Research suggests that monitoring parasite clearance time (PCT) and fever clearance time (FCT) can be useful indicators of quinine sulfate treatment response in malaria patients [].
Q15: What analytical techniques are used to quantify quinine sulfate?
A15: Several analytical techniques are available for quinine sulfate quantification, including high-performance liquid chromatography (HPLC) [, , ], UV-Vis spectrophotometry [, ], and fluorescence spectroscopy [, ].
Q16: What is the environmental impact of quinine sulfate?
A16: While not extensively studied, the widespread use of quinine sulfate raises concerns about its potential impact on aquatic ecosystems. Research on its ecotoxicological effects and degradation pathways is crucial for responsible environmental management.
Q17: What factors affect the dissolution and solubility of quinine sulfate?
A17: Quinine sulfate exhibits borderline solubility characteristics, and its dissolution rate can be influenced by factors like pH, particle size, and the presence of excipients [].
Q18: How are analytical methods for quinine sulfate validated?
A18: Analytical method validation for quinine sulfate follows established guidelines, like those from ASEAN, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantification limit, and robustness [].
Q19: What measures ensure the quality of quinine sulfate products?
A19: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis, to ensure consistent quality and patient safety [].
Q20: Can quinine sulfate induce an immune response?
A20: Research indicates that quinine sulfate can potentially trigger allergic reactions, including urticaria and angioedema, suggesting an IgE-mediated hypersensitivity mechanism [].
Q21: Does quinine sulfate interact with drug transporters?
A21: While specific research on quinine sulfate's interactions with drug transporters is limited within the provided articles, understanding these interactions is crucial for predicting drug disposition and potential drug-drug interactions.
Q22: Are there alternative drugs to quinine sulfate for malaria treatment?
A22: Yes, several alternative antimalarial drugs are available, including artemisinin-based combination therapies (ACTs) like artesunate-mefloquine, which are often recommended as first-line treatments for uncomplicated malaria [].
Q23: How is quinine sulfate waste managed?
A23: Proper disposal of quinine sulfate, following pharmaceutical waste management guidelines, is crucial to prevent environmental contamination and potential harm to human health.
Q24: What resources facilitate research on quinine sulfate?
A24: Various resources support quinine sulfate research, including publicly available databases, research articles, analytical tools, and collaborations among academic institutions and pharmaceutical companies.
Q25: What is the historical significance of quinine sulfate?
A25: Quinine, derived from the bark of the cinchona tree, has a long history in treating malaria, dating back centuries []. Its isolation and characterization marked a turning point in malaria treatment and pharmaceutical development [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


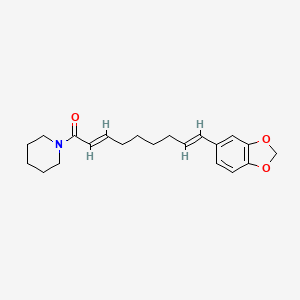
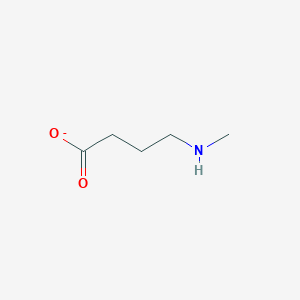

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1245379.png)

![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
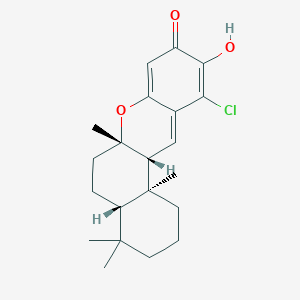
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1245392.png)
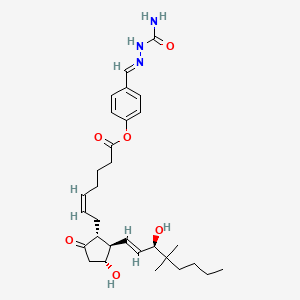
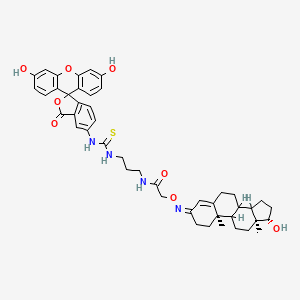
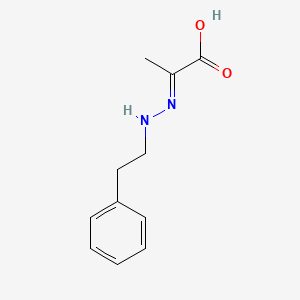
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)
![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)
